MS049 Dihydrochloride

Description

Properties

IUPAC Name |

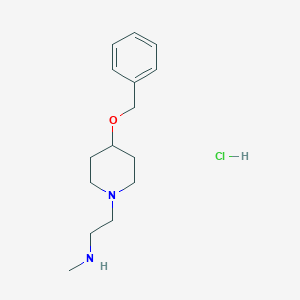

N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O.ClH/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14;/h2-6,15-16H,7-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZNVFFTIKWXMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1CCC(CC1)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095432-59-8 | |

| Record name | 1-Piperidineethanamine, N-methyl-4-(phenylmethoxy)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095432-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

MS049 Dihydrochloride: A Technical Guide to a Dual PRMT4 and PRMT6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MS049 Dihydrochloride, a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and Protein Arginine Methyltransferase 6 (PRMT6). This document consolidates key quantitative data, detailed experimental protocols for its evaluation, and visual representations of associated signaling pathways and experimental workflows.

Core Concepts: Dual Inhibition of PRMT4 and PRMT6

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins. This post-translational modification plays a crucial role in regulating numerous cellular processes, including signal transduction, gene transcription, and DNA repair.[1] Dysregulation of PRMT activity has been implicated in various diseases, particularly cancer, making them attractive targets for therapeutic intervention.[1][2]

PRMT4 and PRMT6 are both Type I PRMTs, which catalyze the formation of asymmetric dimethylarginine (aDMA).[1] These enzymes share some substrate overlap and have been shown to act synergistically in certain cellular contexts, such as in the stimulation of estrogen receptor alpha (ERα)-dependent transcription.[2] Therefore, a dual inhibitor like MS049 offers a valuable tool to probe the combined biological functions of these two enzymes and may present a beneficial therapeutic strategy.[2]

MS049 is a cell-active chemical probe that has demonstrated high potency and selectivity for PRMT4 and PRMT6 over other PRMTs and a wide range of other epigenetic and non-epigenetic targets.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of MS049

| Target | IC50 (nM) | Notes | Reference(s) |

| PRMT4 | 34 | In vitro biochemical assay. | [3][4][5][6][7] |

| PRMT6 | 43 | In vitro biochemical assay. | [3][4][5][6][7] |

| PRMT1 | >13,000 | Demonstrates high selectivity. | [4][8] |

| PRMT3 | >22,000 | Demonstrates high selectivity. | [4][8] |

| PRMT8 | 1,600 | Shows moderate selectivity. | [4][8] |

| PRMT5 | No Inhibition | Highly selective against Type II PRMTs. | [9] |

| PRMT7 | No Inhibition | Highly selective against Type III PRMTs. | [9] |

Table 2: Cellular Activity of MS049

| Assay | Cell Line | IC50 (µM) | Notes | Reference(s) |

| H3R2me2a Reduction | HEK293 | 0.97 | Measures inhibition of PRMT6 activity in cells. | [3][4][6][8] |

| Med12-Rme2a Reduction | HEK293 | 1.4 | Measures inhibition of PRMT4 activity in cells. | [3][10] |

Table 3: Binding Affinity of MS049

| Target | Method | Kd (nM) | Notes | Reference(s) |

| PRMT4 | Isothermal Titration Calorimetry (ITC) | 100 | In the presence of S-adenosyl-L-homocysteine (SAH). | [2] |

| PRMT6 | Isothermal Titration Calorimetry (ITC) | 87 ± 35 | In the presence of S-adenosyl-L-methionine (SAM). | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize MS049.

Biochemical Enzyme Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a peptide substrate by PRMT4 or PRMT6.

Materials:

-

Recombinant human PRMT4 or PRMT6

-

Peptide substrate (e.g., histone H3 or H4 peptides)

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Scintillation proximity assay (SPA) beads

-

Microplates (e.g., 96-well or 384-well)

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of MS049 in DMSO and then dilute in assay buffer.

-

In a microplate, add the PRMT enzyme, peptide substrate, and MS049 solution.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., containing non-radiolabeled SAM).

-

Add SPA beads and incubate to allow for binding of the biotinylated methylated peptide.

-

Measure the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each MS049 concentration and determine the IC50 value by non-linear regression analysis.

Cellular Western Blot for Histone Methylation

This method is used to assess the ability of MS049 to inhibit the methylation of cellular substrates like histone H3 at arginine 2 (H3R2me2a).

Materials:

-

HEK293 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3R2me2a, anti-total Histone H3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HEK293 cells in multi-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of MS049 for a specified duration (e.g., 20-72 hours).[3]

-

Lyse the cells with lysis buffer and collect the total cell lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the specific methylation mark (e.g., anti-H3R2me2a) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the signal of the methylated histone to the total histone signal to determine the extent of inhibition.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of MS049 to PRMT4 or PRMT6, allowing for the determination of the dissociation constant (Kd).

Materials:

-

Purified recombinant PRMT4 or PRMT6

-

This compound

-

ITC buffer (dialysis buffer for the protein)

-

Isothermal titration calorimeter

Procedure:

-

Dialyze the protein extensively against the ITC buffer.

-

Dissolve MS049 in the final dialysis buffer.

-

Degas both the protein and inhibitor solutions.

-

Load the protein solution into the sample cell of the calorimeter and the MS049 solution into the injection syringe.

-

Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.

-

Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding, which indicates stabilization.

Materials:

-

Purified recombinant PRMT4 or PRMT6

-

This compound

-

Fluorescent dye (e.g., SYPRO Orange)

-

Real-time PCR instrument

-

Assay buffer

Procedure:

-

Prepare a mixture of the protein and the fluorescent dye in the assay buffer.

-

Add MS049 at various concentrations to the protein-dye mixture in a 96-well PCR plate.

-

Place the plate in a real-time PCR instrument.

-

Increase the temperature incrementally (e.g., 1°C/minute) and monitor the fluorescence at each temperature point.

-

The temperature at which the protein unfolds will expose hydrophobic regions, causing the dye to fluoresce.

-

Plot fluorescence versus temperature to generate a melting curve.

-

The midpoint of the transition (Tm) is determined from the curve. An increase in Tm in the presence of MS049 indicates binding and stabilization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving PRMT4 and PRMT6, as well as a typical experimental workflow for evaluating MS049.

Caption: PRMT4 and PRMT6 signaling pathways and the inhibitory action of MS049.

Caption: Experimental workflow for the evaluation of MS049 as a PRMT4/6 inhibitor.

Conclusion

This compound is a valuable chemical tool for the scientific community, enabling the detailed investigation of the biological roles of PRMT4 and PRMT6. Its high potency, selectivity, and demonstrated cellular activity make it a robust probe for dissecting the complex signaling networks regulated by these enzymes. The data and protocols presented in this guide are intended to facilitate its effective use in research and drug discovery efforts targeting arginine methylation.

References

- 1. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]

- 4. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] PRMT5-mediated arginine methylation activates AKT kinase to govern tumorigenesis | Semantic Scholar [semanticscholar.org]

- 6. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone western blot protocol | Abcam [abcam.com]

- 8. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

MS049 Dihydrochloride: A Technical Guide to a Dual Inhibitor of Protein Arginine Methyltransferases PRMT4 and PRMT6

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS049 Dihydrochloride is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), and Protein Arginine Methyltransferase 6 (PRMT6). This document provides a comprehensive technical overview of MS049, including its target profile, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and its impact on relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers investigating the roles of PRMT4 and PRMT6 in health and disease and for those involved in the development of novel therapeutic agents targeting protein arginine methylation.

Target Profile and Selectivity

MS049 is a potent, cell-active dual inhibitor of the type I protein arginine methyltransferases PRMT4 and PRMT6.[1][2] It exhibits high selectivity for these two enzymes over other PRMTs and a wide range of other epigenetic and non-epigenetic targets.[1][2]

Quantitative Inhibitory Activity

The inhibitory potency of MS049 has been determined through in vitro biochemical assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Target | IC50 (nM) | Reference |

| PRMT4 | 34 | [1][3][4] |

| PRMT6 | 43 | [1][3][4] |

| PRMT1 | >13,000 | [3][5] |

| PRMT3 | >22,000 | [3][5] |

| PRMT8 | 1,600 | [3][5] |

| PRMT5 | No Inhibition | [4][6] |

| PRMT7 | No Inhibition | [4][6] |

Table 1: In vitro inhibitory activity of MS049 against a panel of Protein Arginine Methyltransferases.

Cellular Activity

MS049 demonstrates potent activity in cellular models by reducing the levels of specific arginine methylation marks catalyzed by PRMT4 and PRMT6.

| Cellular Mark | Cell Line | IC50 (µM) | Reference |

| H3R2me2a | HEK293 | 0.97 | [1][7][8] |

| Med12-Rme2a | HEK293 | 1.4 | [1][7] |

| H4R3me2a | HEK293 | Reduction Observed | [3][5] |

Table 2: Cellular activity of MS049 in reducing arginine methylation marks.

Mechanism of Action

Mechanism of action studies have revealed that MS049 is a noncompetitive inhibitor with respect to both the methyl donor, S-adenosylmethionine (SAM), and the peptide substrate.[2] This suggests that MS049 does not bind to the active site of the enzyme in the same manner as the natural substrates.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of MS049.

Biochemical Inhibition Assay (Scintillation Proximity Assay)

This assay quantifies the inhibitory effect of MS049 on the enzymatic activity of PRMT4 and PRMT6.

Principle: The assay measures the transfer of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated peptide substrate by the PRMT enzyme. The biotinylated and methylated peptide is then captured by streptavidin-coated scintillation proximity assay (SPA) beads. When the radiolabeled peptide is in close proximity to the scintillant embedded in the beads, it emits light that is detected by a scintillation counter. Inhibition of the enzyme results in a decreased signal.

Materials:

-

Recombinant human PRMT4 and PRMT6 enzymes

-

Biotinylated peptide substrate (e.g., histone H3 or H4 peptides)

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 1 mM DTT)

-

Streptavidin-coated SPA beads

-

384-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the PRMT enzyme, biotinylated peptide substrate, and MS049 solution (or DMSO for control).

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution of unlabeled SAM.

-

Add a suspension of streptavidin-coated SPA beads.

-

Incubate the plate for at least 30 minutes to allow for the capture of the biotinylated peptide.

-

Measure the scintillation signal using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of MS049 and determine the IC50 value by fitting the data to a dose-response curve.

Biochemical Assay Workflow

Cellular Methylation Assay (Western Blot)

This assay is used to determine the effect of MS049 on the methylation status of specific cellular proteins.

Principle: Cells are treated with MS049, and the total protein is extracted. The proteins are then separated by size using SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for the methylated form of the protein of interest (e.g., anti-H3R2me2a or anti-Med12-Rme2a). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine the change in methylation levels.

Materials:

-

HEK293 cells (or other relevant cell line)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the methylation mark and total protein as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat the cells with various concentrations of MS049 for a specified duration (e.g., 24-72 hours).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the image using an imaging system.

-

Quantify the band intensities and normalize the methylated protein signal to the total protein or a loading control signal.

Cellular Assay Workflow

Signaling Pathways

PRMT4 and PRMT6 are key regulators of gene transcription and other cellular processes through the methylation of histone and non-histone proteins.

PRMT4 (CARM1) Signaling Pathway

PRMT4 acts as a transcriptional coactivator by methylating histone H3 at arginine 17 (H3R17me2a), a mark associated with active transcription. It is recruited to gene promoters by transcription factors and other coactivators, such as p160 family members and CBP/p300.

PRMT4 Transcriptional Coactivation

PRMT6 Signaling Pathway

PRMT6 is a key regulator of gene expression, primarily through the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a). This methylation mark is generally associated with transcriptional repression as it can antagonize the activating H3K4me3 mark. PRMT6 also methylates non-histone proteins, including DNA polymerase β, influencing DNA repair processes.

PRMT6 Regulatory Functions

Conclusion

This compound is a valuable chemical probe for elucidating the biological functions of PRMT4 and PRMT6. Its high potency and selectivity, combined with its demonstrated cellular activity, make it an essential tool for researchers in the fields of epigenetics, oncology, and drug discovery. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the design and execution of studies utilizing this important inhibitor.

References

- 1. PRMT4 pathway - Wikipedia [en.wikipedia.org]

- 2. Systematic investigation of PRMT6 substrate recognition reveals broad specificity with a preference for an RG motif or basic and bulky residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are PRMT4 activators and how do they work? [synapse.patsnap.com]

- 5. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]

- 7. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Investigating the Biological Functions of PRMT4/CARM1 with the Chemical Probe MS049: A Technical Guide

Introduction

Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins.[1] As a member of the Type I PRMT family, CARM1 is responsible for mono- and asymmetric dimethylation of its substrates.[1][2] This post-translational modification plays a critical role in a multitude of cellular processes, including the regulation of gene transcription, DNA damage response, mRNA splicing, and cell cycle control.[3][4] Dysregulation of CARM1 activity has been implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[1][5][6]

The study of CARM1's specific functions has been significantly advanced by the development of potent and selective chemical probes. MS049 is a cell-active small molecule inhibitor that has emerged as a valuable tool for dissecting the biological roles of CARM1.[2] This guide provides an in-depth overview of CARM1's functions as investigated using MS049, summarizes key quantitative data, and offers detailed experimental protocols for researchers.

The Chemical Probe: MS049

MS049 was developed from a fragment-like inhibitor of type I PRMTs through structure-activity relationship (SAR) studies.[2] It serves as a potent, dual inhibitor of CARM1 (PRMT4) and PRMT6.[2][7] A structurally similar but inactive analog, MS049N, is available as a negative control for chemical biology experiments, helping to ensure that observed effects are due to on-target inhibition.[2]

Mechanism of Action: Mechanism of action studies have shown that MS049 is a noncompetitive inhibitor with respect to both the S-adenosylmethionine (SAM) cofactor and the peptide substrate.[2] This suggests it does not bind to the active sites for either the methyl donor or the protein substrate, a characteristic observed for other arginine-binding site inhibitors.[2]

Quantitative Data for MS049

The potency and selectivity of MS049 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical and Cellular Potency of MS049

| Target | Assay Type | IC₅₀ Value | Reference |

|---|---|---|---|

| PRMT4 (CARM1) | Biochemical | 34 nM | [7] |

| PRMT6 | Biochemical | 43 nM | [7] |

| Med12-Rme2a | Cellular (HEK293) | 1.4 µM | [2][7] |

| H3R2me2a | Cellular (HEK293) | 0.97 µM |[7] |

Table 2: Selectivity Profile of MS049 against other PRMTs

| Target | Fold Selectivity vs. PRMT4/6 | Reference |

|---|---|---|

| PRMT1 | >300-fold | [2] |

| PRMT3 | >300-fold | [2] |

| PRMT5 | No inhibition | [2] |

| PRMT7 | No inhibition | [2] |

| PRMT8 | >30-fold |[2] |

Biological Functions and Signaling Pathways Investigated with MS049

Transcriptional Regulation

CARM1 functions as a transcriptional coactivator for nuclear hormone receptors and other transcription factors.[8][9] It does so by methylating histone H3 at arginines 17 and 26 (H3R17, H3R26) and by methylating other components of the transcriptional machinery, such as the Mediator complex subunit MED12 and the coactivator p300/CBP.[1][3][6]

MS049 has been instrumental in confirming these roles in a cellular context. Treatment of HEK293 cells with MS049 leads to a concentration-dependent decrease in the asymmetric dimethylation of MED12, a key CARM1 substrate involved in estrogen-regulated gene expression.[2][6][7] This demonstrates the ability of MS049 to engage its target in cells and inhibit downstream signaling.

References

- 1. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CARM1/PRMT4: Making Its Mark beyond Its Function as a Transcriptional Coactivator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Carm1 coactivator-associated arginine methyltransferase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. CARM1 (PRMT4) acts as a transcriptional coactivator during retinoic acid-induced embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

MS049 Dihydrochloride: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS049 Dihydrochloride has emerged as a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and PRMT6, two enzymes implicated in a variety of cellular processes, including transcriptional regulation and DNA repair. Their dysregulation has been linked to several diseases, most notably cancer. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a discussion of its potential therapeutic applications based on the current understanding of PRMT4 and PRMT6 signaling pathways.

Introduction

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues within proteins. This post-translational modification plays a critical role in regulating protein function and cellular signaling. Type I PRMTs, which include PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8, catalyze the formation of asymmetric dimethylarginine (ADMA).

PRMT4 and PRMT6 have garnered significant interest as therapeutic targets due to their overexpression and association with the progression of various cancers, including breast, lung, and prostate cancer.[1] These enzymes act as transcriptional coactivators for nuclear receptors and other transcription factors, influencing the expression of genes involved in cell proliferation, differentiation, and survival.

This compound is a cell-active small molecule inhibitor that exhibits high potency and selectivity for PRMT4 and PRMT6 over other PRMTs and methyltransferases.[2][3] Its development has provided a valuable chemical tool for elucidating the specific biological roles of these enzymes and for exploring their therapeutic tractability.

Mechanism of Action

This compound exerts its inhibitory effect by competing with the substrate for the active site of PRMT4 and PRMT6. This leads to a reduction in the methylation of key cellular substrates. In cellular contexts, treatment with MS049 has been shown to decrease the levels of asymmetric dimethylation on specific histone and non-histone proteins.

Notably, MS049 reduces the asymmetric dimethylation of Histone H3 at arginine 2 (H3R2me2a) and of the Mediator complex subunit 12 (Med12-Rme2a).[2][4] These methylation marks are critical for transcriptional activation. By inhibiting their formation, MS049 can modulate the expression of genes regulated by PRMT4 and PRMT6.

The following diagram illustrates the core mechanism of action of this compound.

Caption: Mechanism of action of this compound.

Quantitative Data

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| PRMT4 | 34 | [2][3] |

| PRMT6 | 43 | [2][3] |

| PRMT1 | >130,000 | [3] |

| PRMT3 | >220,000 | [3] |

| PRMT8 | 1,600 | [3] |

Table 2: Cellular Activity of this compound in HEK293 Cells

| Cellular Target/Effect | IC50 (µM) | Reference |

| Reduction of H3R2me2a mark | 0.97 | [3] |

| Reduction of Med12-Rme2a | 1.4 | [4] |

Potential Therapeutic Applications

The roles of PRMT4 and PRMT6 in transcriptional regulation, particularly in the context of cancer, highlight the therapeutic potential of this compound.

Oncology

Elevated levels of PRMT4 and PRMT6 have been observed in various cancers, where they contribute to tumor growth and progression by coactivating oncogenic transcription factors.[1] For instance, PRMT4 is known to be involved in estrogen receptor signaling in breast cancer, while both PRMT4 and PRMT6 have been implicated in the AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer.[1][5] By inhibiting these enzymes, MS049 may suppress the growth of tumors dependent on these pathways.

The diagram below depicts the potential intervention points of MS049 in cancer signaling pathways.

Caption: Potential intervention of MS049 in cancer signaling.

Other Potential Applications

Given the widespread role of PRMTs in gene regulation, the therapeutic applications of MS049 may extend beyond oncology. Research into the roles of PRMT4 and PRMT6 in other disease areas, such as metabolic and neurodegenerative disorders, is ongoing. Further investigation is required to validate these potential applications.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro PRMT4/PRMT6 Inhibition Assay (Radiometric)

This protocol describes a radiometric assay to determine the IC50 of MS049 against PRMT4 and PRMT6.

Materials:

-

Recombinant human PRMT4 and PRMT6

-

This compound

-

S-[³H]-Adenosyl-L-methionine

-

Histone H3 peptide (or other suitable substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 100 mM NaCl)

-

Scintillation cocktail

-

Filter paper and scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, recombinant PRMT4 or PRMT6 enzyme, and the histone H3 peptide substrate.

-

Add the serially diluted MS049 or vehicle control (e.g., DMSO) to the respective wells.

-

Initiate the reaction by adding S-[³H]-Adenosyl-L-methionine.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper three times with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.

-

Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each MS049 concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cellular Histone Methylation Assay (Western Blot)

This protocol details the procedure for assessing the effect of MS049 on histone methylation in a cellular context.

Materials:

-

HEK293 cells (or other relevant cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-H3R2me2a, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed HEK293 cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (and a vehicle control) for 72 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3R2me2a overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

Quantify the band intensities to determine the relative reduction in H3R2me2a levels.

The workflow for the cellular histone methylation assay is depicted below.

Caption: Workflow for cellular histone methylation assay.

Conclusion

This compound is a valuable research tool for investigating the biological functions of PRMT4 and PRMT6. Its potency, selectivity, and cell activity make it a promising lead compound for the development of novel therapeutics, particularly in the field of oncology. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of targeting these key epigenetic modifiers.

References

- 1. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MS049 | Structural Genomics Consortium [thesgc.org]

- 3. Discovery of a Potent, Selective, and Cell-Active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies of MS049 Dihydrochloride in HEK293 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies conducted on MS049 Dihydrochloride in Human Embryonic Kidney (HEK293) cells. MS049 is a potent and selective dual inhibitor of Protein Arginine Methyltransferases (PRMTs) 4 and 6, making it a valuable tool for studying the roles of these enzymes in cellular processes and disease. This document summarizes key quantitative data, details experimental protocols, and visualizes the relevant biological pathways and workflows.

Quantitative Data Summary

The inhibitory activity of this compound was assessed through both biochemical and cellular assays. The key quantitative findings from these initial studies are summarized in the tables below.

Table 1: Biochemical Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) |

| PRMT4 | 34 |

| PRMT6 | 43 |

IC50 (half-maximal inhibitory concentration) values were determined in biochemical assays.

Table 2: Cellular Activity of this compound in HEK293 Cells

| Cellular Target | IC50 (µM) |

| Histone H3 Arginine 2 asymmetric dimethylation (H3R2me2a) | 0.97 |

| Mediator complex subunit 12 asymmetric dimethylation (Med12me2a) | 1.4 |

Cellular IC50 values represent the concentration of MS049 required to reduce the specific methylation mark by 50% in HEK293 cells.

Table 3: Selectivity Profile of this compound against other PRMTs

| Enzyme | IC50 (µM) |

| PRMT1 | >130 |

| PRMT3 | >220 |

| PRMT8 | 1.6 |

MS049 demonstrates high selectivity for PRMT4 and PRMT6 over other tested PRMTs.[1]

Cell Viability: Initial studies have shown that this compound is not toxic and does not affect the growth of HEK293 cells at effective concentrations.[2] A negative control compound, MS049N, which is inactive in biochemical and cellular assays, was also developed and showed no effect on cell growth.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the initial characterization of this compound in HEK293 cells.

HEK293 Cell Culture

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

Passaging: Cells were passaged upon reaching 80-90% confluency.

Cellular Inhibition of Histone and Non-Histone Protein Methylation

This experiment aimed to determine the potency of MS049 in inhibiting the methylation of endogenous PRMT4 and PRMT6 substrates within a cellular context.

-

Cell Seeding: HEK293 cells were seeded in 6-well plates.

-

Compound Treatment: The following day, cells were treated with varying concentrations of this compound or the negative control MS049N for 20-72 hours.

-

Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.

-

Western Blotting:

-

Equal amounts of protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

The membrane was incubated overnight at 4°C with primary antibodies specific for the methylation marks of interest (e.g., anti-H3R2me2a, anti-Med12me2a) and loading controls (e.g., anti-Histone H3, anti-GAPDH).

-

After washing with TBST, the membrane was incubated with the appropriate HRP-conjugated secondary antibody.

-

The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Densitometry analysis was performed to quantify the levels of methylated proteins relative to the total protein or loading control.

-

-

IC50 Determination: The cellular IC50 values were calculated by plotting the percentage of inhibition against the log concentration of MS049 and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay was performed to assess the cytotoxicity of this compound.

-

Cell Seeding: HEK293 cells were seeded in 96-well plates.

-

Compound Treatment: Cells were treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage of the viability of untreated control cells.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of action of this compound in HEK293 cells.

Caption: Experimental workflow for cellular inhibition assay.

References

Methodological & Application

Application Notes and Protocols for MS049 Dihydrochloride in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS049 is a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and PRMT6.[1][2][3][4][5] This document provides a detailed protocol for utilizing MS049 Dihydrochloride in a cell-based assay to assess its inhibitory effects on the methylation of downstream targets. The protocol includes guidance on cell culture, compound handling, experimental procedures, and data analysis, along with representative data and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues within proteins. This post-translational modification plays a crucial role in regulating various cellular processes, including signal transduction, gene transcription, and DNA repair.[6][7] Dysregulation of PRMT activity has been implicated in several diseases, including cancer, making them attractive targets for therapeutic intervention.

MS049 is a cell-active small molecule that potently and selectively inhibits PRMT4 (also known as CARM1) and PRMT6.[1][8] It serves as a valuable chemical probe to investigate the biological functions of these enzymes. This application note details a Western blot-based assay to measure the inhibition of PRMT4 and PRMT6 activity in a cellular context by quantifying the methylation status of known substrates, such as histone H3 at arginine 2 (H3R2me2a) and Mediator complex subunit 12 (Med12-Rme2a).[2][3][4]

Product Information

| Product Name | This compound |

| Target(s) | PRMT4 / CARM1, PRMT6[1][5] |

| Formulation | C₁₅H₂₄N₂O · 2HCl |

| Molecular Weight | 321.3 g/mol |

| Solubility | Soluble in DMSO (30 mg/mL), Ethanol (30 mg/mL), and PBS (pH 7.2, 10 mg/mL)[5] |

| Storage | Store at -20°C for long-term storage. Stock solutions can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[2] |

Data Presentation

Table 1: In Vitro and Cellular Activity of MS049

| Target/Assay | IC₅₀ (nM) | Cell Line | Notes | Reference(s) |

| PRMT4 (biochemical) | 34 | - | In vitro enzymatic assay. | [2][5][9] |

| PRMT6 (biochemical) | 43 | - | In vitro enzymatic assay. | [2][5][9] |

| H3R2me2a reduction | 970 | HEK293 | Cellular assay measuring histone methylation. | [2][5][9] |

| Med12-Rme2a reduction | 1400 | HEK293 | Cellular assay measuring non-histone protein methylation. | [2][3] |

Signaling Pathway

PRMT4 and PRMT6 are involved in transcriptional regulation through the methylation of histone and non-histone proteins. PRMT4 methylates histone H3 at arginine 17 and 2, and also methylates various coactivators. PRMT6 is known to methylate histone H3 at arginine 2. Both enzymes play a role in pathways related to cell proliferation and survival.

Experimental Protocols

This protocol describes a method to determine the cellular potency of this compound by measuring the reduction of H3R2me2a levels in HEK293 cells using Western blotting.

Materials and Reagents:

-

This compound

-

HEK293 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

DMSO

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

Precast polyacrylamide gels (e.g., 4-20%)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-H3R2me2a

-

Anti-Histone H3 (as a loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Gel electrophoresis and Western blot apparatus

Experimental Workflow:

Procedure:

1. Cell Culture and Seeding: a. Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Passage cells upon reaching 80-90% confluency. c. Seed HEK293 cells into 12-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

2. This compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in sterile DMSO. b. Prepare serial dilutions of the MS049 stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 30 µM. Include a DMSO-only vehicle control. c. Remove the culture medium from the cells and replace it with the medium containing the different concentrations of MS049 or vehicle control. d. Incubate the cells for 24 to 72 hours at 37°C in a 5% CO₂ incubator. A 72-hour incubation is recommended for observing significant changes in histone methylation.[3]

3. Cell Lysis: a. After incubation, wash the cells once with ice-cold PBS. b. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein extract.

4. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

5. Western Blotting: a. Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load 15-20 µg of protein per lane onto a polyacrylamide gel. c. Run the gel until adequate separation of proteins is achieved. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against H3R2me2a (diluted in blocking buffer) overnight at 4°C. g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. i. Wash the membrane three times with TBST for 10 minutes each. j. To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.

6. Detection and Data Analysis: a. Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the H3R2me2a signal to the total Histone H3 signal for each sample. d. Plot the normalized signal against the logarithm of the MS049 concentration and fit the data to a dose-response curve to determine the cellular IC₅₀ value.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak signal for H3R2me2a | Insufficient incubation time with MS049. | Increase the incubation time to 72 hours. |

| Poor antibody quality. | Use a validated antibody for H3R2me2a. | |

| Insufficient protein loading. | Increase the amount of protein loaded per lane. | |

| High background on Western blot | Inadequate blocking. | Increase blocking time or use a different blocking agent. |

| Antibody concentration too high. | Optimize the primary and secondary antibody concentrations. | |

| Inconsistent results | Variation in cell seeding density. | Ensure consistent cell seeding across all wells. |

| Inaccurate pipetting of MS049. | Use calibrated pipettes and perform serial dilutions carefully. |

Conclusion

This compound is a valuable tool for studying the roles of PRMT4 and PRMT6 in cellular processes. The provided protocol offers a robust method for assessing the compound's in-cell activity by monitoring the methylation status of a key histone substrate. This assay can be adapted to investigate other substrates of PRMT4 and PRMT6 or to screen for other potential inhibitors.

References

- 1. Culture and transfection of HEK293T cells [protocols.io]

- 2. Histone western blot protocol | Abcam [abcam.com]

- 3. static.igem.org [static.igem.org]

- 4. horizondiscovery.com [horizondiscovery.com]

- 5. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]

- 7. Kinetic Mechanism of Protein Arginine Methyltransferase 6 (PRMT6) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PRMT4 pathway - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Quantitative Western Blot Analysis of H3R2me2a Following MS049 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone post-translational modifications (PTMs) are critical regulators of chromatin structure and gene expression. The asymmetric dimethylation of arginine 2 on histone H3 (H3R2me2a) is a key mark catalyzed by Protein Arginine Methyltransferases (PRMTs), primarily PRMT6. Dysregulation of PRMT6 and aberrant H3R2me2a levels have been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[1][2][3]

MS049 is a potent and selective, cell-active dual inhibitor of PRMT4 and PRMT6.[1][3][4][5] By inhibiting PRMT6, MS049 leads to a dose-dependent reduction in cellular H3R2me2a levels.[3][4][5] Western blotting is a widely used technique to detect and quantify changes in specific protein modifications like H3R2me2a. This document provides a detailed protocol for performing a quantitative Western blot to measure the reduction of H3R2me2a in cells treated with MS049.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of MS049 action and the experimental workflow for the Western blot procedure.

Caption: Mechanism of MS049 inhibition of PRMT6-mediated H3R2me2a.

Caption: Experimental workflow for Western blot analysis of H3R2me2a.

Quantitative Data Summary

The following table summarizes representative quantitative data from a dose-response experiment where cells were treated with varying concentrations of MS049 for 20 hours. The H3R2me2a signal was normalized to the total Histone H3 signal.

| MS049 Concentration (µM) | Normalized H3R2me2a Intensity (Arbitrary Units) | % Inhibition |

| 0 (Vehicle) | 1.00 | 0 |

| 0.1 | 0.85 | 15 |

| 0.5 | 0.60 | 40 |

| 1.0 | 0.45 | 55 |

| 2.5 | 0.25 | 75 |

| 5.0 | 0.15 | 85 |

| 10.0 | 0.10 | 90 |

Note: This data is illustrative. Actual results may vary depending on the cell line, treatment duration, and experimental conditions. The reported IC50 for the reduction of the H3R2me2a mark in HEK293 cells is approximately 0.97 ± 0.05 µM.[4]

Experimental Protocols

Cell Culture and MS049 Treatment

This protocol is a general guideline and should be optimized for the specific cell line being used.

-

Cell Line: HEK293 cells are a suitable model as they have been previously used to demonstrate the effect of MS049 on H3R2me2a.[3][4]

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

MS049 Treatment:

-

Prepare a stock solution of MS049 in DMSO.

-

Dilute the MS049 stock solution in culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM).

-

Include a vehicle control (DMSO) at the same final concentration as the highest MS049 concentration.

-

Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of MS049 or vehicle.

-

Incubate the cells for the desired treatment duration (e.g., 20 hours).[4]

-

Histone Extraction (Acid Extraction Method)

Histones are basic proteins and are effectively isolated from other cellular components using an acid extraction method.[6][7][8]

Reagents:

-

Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 1X protease inhibitor cocktail.

-

0.2 N Hydrochloric Acid (HCl).

-

Acetone, ice-cold.

Procedure:

-

After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold TEB buffer to each well and incubate on ice for 10 minutes with gentle stirring.[7]

-

Harvest the cells by scraping and transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at 3,000 rpm for 5 minutes at 4°C. Discard the supernatant.[7]

-

Resuspend the nuclear pellet in 400 µL of 0.2 N HCl and incubate overnight at 4°C with gentle rotation.

-

The next day, centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant containing the histones to a new tube.

-

To precipitate the histones, add 8 volumes of ice-cold acetone and incubate at -20°C for at least 1 hour.[6][8]

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Carefully discard the supernatant and wash the protein pellet with 200 µL of ice-cold acetone.

-

Air-dry the pellet and resuspend it in an appropriate volume of deionized water.

Protein Quantification

Accurate protein quantification is crucial for consistent sample loading in Western blotting.

-

Use a standard protein assay, such as the Bradford assay, to determine the protein concentration of the histone extracts.

-

Follow the manufacturer's instructions for the chosen assay.

SDS-PAGE

Due to the small size of histones, a higher percentage polyacrylamide gel is recommended for better resolution.[9][10]

Procedure:

-

For each sample, mix 10-20 µg of histone extract with 4X Laemmli sample buffer.

-

Heat the samples at 95°C for 5 minutes.[9]

-

Load the samples onto a 15% SDS-polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor the migration of proteins.

-

Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

Electrophoretic Transfer

For small proteins like histones, a nitrocellulose membrane with a 0.2 µm pore size is recommended for optimal capture.[9][10]

Procedure:

-

Equilibrate the gel, nitrocellulose membrane, and filter papers in transfer buffer (e.g., Towbin buffer with 20% methanol).

-

Assemble the transfer stack according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).

-

Transfer the proteins from the gel to the membrane. A transfer time of 70 minutes at 30V for a wet transfer has been shown to be effective.

Immunodetection

Reagents:

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG (or other appropriate secondary antibody depending on the host of the primary antibodies).

Procedure:

-

After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[6]

-

Incubate the membrane with the primary anti-H3R2me2a antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[6]

-

The next day, wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[6]

-

Wash the membrane three times for 10 minutes each with TBST.

-

For detection of the loading control, you can either strip and re-probe the membrane or use a multiplex detection strategy if using fluorescent secondary antibodies. If stripping, be sure to validate that the stripping procedure does not remove the transferred proteins.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using a digital imager. It is important to ensure the signal is within the linear range of detection and not saturated.[14][15]

Data Analysis and Quantitation

For accurate quantitative analysis, the intensity of the H3R2me2a band should be normalized to the intensity of the total histone H3 band.[16][17]

-

Use image analysis software (e.g., ImageJ) to measure the band intensities.

-

Subtract the background from each band measurement.

-

For each sample, calculate the normalized H3R2me2a level by dividing the intensity of the H3R2me2a band by the intensity of the total Histone H3 band.

-

Express the results as a fold change relative to the vehicle-treated control.

-

To calculate the % inhibition, use the following formula: (1 - (Normalized signal of treated sample / Normalized signal of vehicle control)) * 100.

References

- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epigentek.com [epigentek.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. abcam.cn [abcam.cn]

- 10. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 11. H3R2me2a Polyclonal Antibody (PA5-96233) [thermofisher.com]

- 12. H3R2me2a Polyclonal Antibody (PA5-78248) [thermofisher.com]

- 13. epigentek.com [epigentek.com]

- 14. azurebiosystems.com [azurebiosystems.com]

- 15. 定量Western Blot(蛋白印迹)分析方法-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 16. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. licorbio.com [licorbio.com]

Application Notes and Protocols for MS049 Dihydrochloride Immunoprecipitation (IP) for Target Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS049 Dihydrochloride is a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and PRMT6.[1][2][3] This document provides detailed application notes and a protocol for utilizing MS049 in a chemical pulldown assay, a method analogous to immunoprecipitation (IP), for the validation of its protein targets. The protocol outlines the immobilization of MS049, incubation with cell lysates, and subsequent identification of target proteins by mass spectrometry. Furthermore, this document summarizes the known quantitative data for MS049 and illustrates the signaling pathways of PRMT4 and PRMT6 to provide a comprehensive resource for researchers.

Introduction

Target validation is a critical step in drug discovery, confirming the engagement of a small molecule with its intended biological target. Chemical pulldown assays, a form of affinity purification, are a powerful technique for identifying the cellular targets of small molecules. In this approach, a small molecule inhibitor is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. This methodology is particularly useful for the target validation of chemical probes like this compound.

MS049 is a cell-active inhibitor with IC50 values of 34 nM and 43 nM for PRMT4 and PRMT6, respectively.[1][2][3] It has been shown to reduce the levels of asymmetrically dimethylated Med12 (Med12me2a) and histone H3 arginine 2 (H3R2me2a) in cells, consistent with the inhibition of its primary targets.[1][2] Understanding the direct protein interactions of MS049 is crucial for elucidating its mechanism of action and potential off-target effects.

Quantitative Data Summary

The following table summarizes the key in vitro and cellular potencies of this compound.

| Target/Marker | Assay Type | IC50 Value | Cell Line | Reference |

| PRMT4 (CARM1) | Biochemical Assay | 34 nM | - | [1][3] |

| PRMT6 | Biochemical Assay | 43 nM | - | [1][3] |

| PRMT1 | Biochemical Assay | >13 µM | - | |

| PRMT3 | Biochemical Assay | >22 µM | - | |

| PRMT8 | Biochemical Assay | 1.6 µM | - | |

| H3R2me2a reduction | Cellular Assay | 0.97 µM | HEK293 | [2] |

| Med12-Rme2a reduction | Cellular Assay | 1.4 µM | HEK293 | [2] |

Signaling Pathways

PRMT4 (CARM1) and PRMT6 are key regulators of gene transcription and other cellular processes through the methylation of histone and non-histone proteins. Inhibition of these enzymes by MS049 can have significant downstream effects.

Experimental Workflow for Target Validation

The following diagram illustrates the general workflow for MS049 target validation using a chemical pulldown approach.

Detailed Protocol: Chemical Pulldown Assay for MS049 Target Validation

This protocol provides a general framework for a chemical pulldown assay. Optimization of specific steps, such as linker chemistry, bead type, and lysate conditions, may be required.

Materials:

-

This compound with a suitable linker for immobilization (e.g., a primary amine or carboxyl group)

-

NHS-activated agarose beads or other appropriate affinity matrix

-

Cell line of interest (e.g., HEK293)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)

-

Wash Buffer (e.g., Lysis Buffer with lower detergent concentration or higher salt)

-

Elution Buffer (e.g., 2x SDS-PAGE sample buffer, 0.1 M glycine pH 2.5)

-

Control beads (unconjugated or conjugated with an inactive analog of MS049)

-

Standard laboratory equipment for cell culture, protein biochemistry, and mass spectrometry.

Procedure:

-

Immobilization of MS049 on Beads:

-

Follow the manufacturer's instructions for coupling the linker-modified MS049 to the NHS-activated agarose beads.

-

Briefly, wash the beads with a suitable solvent (e.g., anhydrous DMSO).

-

Incubate the beads with the linker-modified MS049 in the same solvent overnight at room temperature with gentle rotation.

-

Quench any unreacted NHS groups with a blocking agent (e.g., Tris or ethanolamine).

-

Wash the beads extensively to remove any non-covalently bound MS049.

-

Prepare control beads in parallel using the same procedure but without MS049 or with an inactive analog.

-

-

Preparation of Cell Lysate:

-

Culture cells to the desired confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

-

-

Chemical Pulldown:

-

Pre-clear the cell lysate by incubating with control beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate (e.g., 1-2 mg of total protein) with the MS049-conjugated beads and control beads for 2-4 hours or overnight at 4°C with gentle rotation.

-

(Optional Competition Control) In a separate tube, pre-incubate the lysate with an excess of free this compound for 1 hour before adding the MS049-conjugated beads. This will help to distinguish specific binders from non-specific ones.

-

-

Washing:

-

Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g for 1 minute).

-

Carefully remove the supernatant (unbound fraction).

-

Wash the beads 3-5 times with ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them by centrifugation.

-

-

Elution:

-

After the final wash, remove all residual wash buffer.

-

Elute the bound proteins from the beads.

-

For SDS-PAGE analysis, resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5-10 minutes.

-

For mass spectrometry analysis, use a compatible elution buffer such as 0.1 M glycine pH 2.5, and neutralize the eluate immediately. Alternatively, on-bead digestion can be performed.

-

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.

-

Excise unique protein bands that appear in the MS049 pulldown but not in the control lanes for identification by mass spectrometry (e.g., LC-MS/MS).

-

For a more comprehensive analysis, the entire eluate can be analyzed by shotgun proteomics.

-

Validate the identified targets by Western blotting using specific antibodies.

-

Conclusion

The provided application notes and protocol offer a comprehensive guide for researchers to validate the protein targets of this compound. By employing the chemical pulldown technique and leveraging the provided signaling pathway information, scientists can further elucidate the molecular mechanisms of this potent PRMT4/6 inhibitor and advance its development as a chemical probe and potential therapeutic agent.

References

Application Notes and Protocols for MS049 Dihydrochloride in Chromatin Immunoprecipitation (ChIP) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS049 Dihydrochloride is a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1) and PRMT6.[1] PRMT4 is a key epigenetic regulator that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in transcriptional activation.[2][3] Specifically, PRMT4 methylates Histone H3 at arginine 17 (H3R17me2a), a mark associated with active gene transcription.[3] By inhibiting PRMT4, MS049 allows for the investigation of the role of arginine methylation in gene regulation. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to determine the genomic location of histone modifications and DNA-binding proteins. The following application notes and protocols provide a detailed guide for utilizing this compound in ChIP assays to study the impact of PRMT4 inhibition on chromatin states and gene expression.

Data Presentation

This compound Properties

| Property | Value | Reference |

| Target(s) | PRMT4 (CARM1) and PRMT6 | [1] |

| IC50 (PRMT4) | 34 nM | [1] |

| IC50 (PRMT6) | 43 nM | [1] |

| Cellular IC50 (H3R2me2a reduction in HEK293 cells) | 0.97 µM | [1] |

| Cellular IC50 (Med12-Rme2a reduction in HEK293 cells) | 1.4 µM | [1] |

| Selectivity | Less active against PRMT1, PRMT3, and PRMT8; no significant inhibition of type II or type III PRMTs or other methyltransferases. | [4] |

Recommended Concentration Range for Cell Treatment in ChIP Assays

| Cell Line | Recommended Concentration Range | Treatment Duration | Notes |

| HEK293 | 1 - 10 µM | 24 - 72 hours | Effective reduction of H3R2me2a and Med12me2a has been observed in this range.[1] |

| Other cell lines | 1 - 25 µM | 24 - 72 hours | Optimal concentration and duration should be determined empirically for each cell line and target gene. |

Signaling Pathway and Experimental Workflow

PRMT4-Mediated Transcriptional Activation

Caption: PRMT4 is recruited to gene promoters by transcription factors and co-activators, leading to H3R17 methylation and transcriptional activation. MS049 inhibits this process.

Experimental Workflow for ChIP using MS049

Caption: A generalized workflow for a Chromatin Immunoprecipitation (ChIP) experiment investigating the effect of MS049 on histone methylation.

Experimental Protocols

This protocol is adapted from standard ChIP procedures and tailored for the use of MS049 to investigate its effect on PRMT4-mediated histone methylation.

I. Cell Culture and Treatment with MS049

-

Cell Seeding: Plate cells at a density that will result in 80-90% confluency at the time of harvesting.

-

MS049 Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Treat cells with the desired concentration of MS049 (e.g., 1-10 µM) or vehicle control (DMSO) for the determined duration (e.g., 24-72 hours).

-

Ensure the final concentration of the vehicle does not exceed 0.1% to avoid solvent-induced cellular stress.

-

II. Chromatin Cross-linking and Cell Harvesting

-

Cross-linking:

-

Add formaldehyde directly to the cell culture medium to a final concentration of 1% (v/v).

-

Incubate at room temperature for 10 minutes with gentle swirling.

-

-

Quenching:

-

Add glycine to a final concentration of 125 mM to quench the cross-linking reaction.

-

Incubate at room temperature for 5 minutes.

-

-

Cell Harvesting:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Scrape the cells in ice-cold PBS containing protease inhibitors and transfer to a conical tube.

-

Centrifuge at 1,500 x g for 5 minutes at 4°C.

-

Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

-

III. Cell Lysis and Chromatin Shearing

-

Cell Lysis:

-

Resuspend the cell pellet in a cell lysis buffer containing protease inhibitors.

-

Incubate on ice for 10 minutes to lyse the cell membrane.

-

Centrifuge to pellet the nuclei.

-

Resuspend the nuclear pellet in a nuclear lysis buffer.

-

-

Chromatin Shearing (Sonication):

-

Sonicate the nuclear lysate on ice to shear the chromatin to an average fragment size of 200-1000 bp.

-

Sonication conditions (power, duration, and number of cycles) must be optimized for each cell type and sonicator.

-

After sonication, centrifuge to pellet cell debris. The supernatant contains the sheared chromatin.

-

Verify the chromatin shearing efficiency by running an aliquot on an agarose gel.

-

IV. Immunoprecipitation

-

Pre-clearing Chromatin:

-

Incubate the sheared chromatin with Protein A/G magnetic beads for 1-2 hours at 4°C with rotation to reduce non-specific binding.

-

Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared chromatin) to a new tube.

-

-

Immunoprecipitation:

-

Add a ChIP-grade antibody specific for the histone mark of interest (e.g., anti-H3R17me2a) to the pre-cleared chromatin.

-

As a negative control, use a non-specific IgG antibody of the same isotype.

-

Incubate overnight at 4°C with rotation.

-

-

Immune Complex Capture:

-

Add Protein A/G magnetic beads to the chromatin-antibody mixture.

-

Incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.

-

V. Washing, Elution, and Reverse Cross-linking

-

Washing:

-

Pellet the beads on a magnetic stand and discard the supernatant.

-

Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Finally, wash with a TE buffer.

-

-

Elution:

-

Resuspend the beads in an elution buffer.

-

Incubate at 65°C for 15-30 minutes with vortexing to elute the chromatin from the beads.

-

Pellet the beads and transfer the supernatant containing the eluted chromatin to a new tube.

-

-

Reverse Cross-linking:

-

Add NaCl to the eluted chromatin and incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde cross-links.

-

Add RNase A and incubate at 37°C for 30 minutes.

-

Add Proteinase K and incubate at 45°C for 1-2 hours.

-

VI. DNA Purification and Analysis

-

DNA Purification:

-

Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.

-

Elute the purified DNA in a small volume of nuclease-free water or TE buffer.

-

-

Downstream Analysis:

-

Quantitative PCR (qPCR): Use qPCR to determine the enrichment of specific DNA sequences at target gene promoters. Design primers flanking the putative binding site of the protein of interest.

-

ChIP-sequencing (ChIP-seq): Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify genome-wide binding sites of the target protein or histone modification.

-

Conclusion

This compound serves as a valuable tool for dissecting the role of PRMT4 and PRMT6 in chromatin biology and gene regulation. By combining the use of this potent inhibitor with ChIP assays, researchers can effectively investigate the dynamic changes in histone arginine methylation at specific genomic loci and across the entire genome. The provided protocols and data offer a comprehensive resource for designing and executing experiments aimed at understanding the epigenetic functions of these important enzymes.

References

Application Notes and Protocols for MS049 Dihydrochloride in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction